

Computational Insights into the Enhanced Reactivity of N-Iodosaccharin: A Technical Guide

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Compound of Interest

Compound Name: *N-Iodosaccharin*

Cat. No.: *B107423*

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For Researchers, Scientists, and Drug Development Professionals

N-Iodosaccharin (NISac) has emerged as a potent electrophilic iodinating agent in organic synthesis, demonstrating significantly higher reactivity compared to its commonly used counterpart, N-Iodosuccinimide (NIS). This enhanced reactivity profile allows for the efficient iodination of a wide range of substrates, including alkenes and activated aromatic compounds, under mild conditions.[1][2] This technical guide delves into the computational studies that elucidate the underlying principles of **N-Iodosaccharin**'s reactivity, providing a framework for its application and future research. While direct and extensive computational studies on **N-Iodosaccharin** are still emerging, this guide synthesizes available data and proposes computational models based on established methodologies for analogous N-haloimide systems.

The Enhanced Electrophilicity of N-Iodosaccharin: A Computational Perspective

The superior reactivity of **N-Iodosaccharin** stems from the electronic properties of the saccharin backbone. The presence of the sulfonyl group in place of a carbonyl group (as in succinimide) leads to a greater polarization of the N-I bond, rendering the iodine atom more electrophilic.[1][2] This heightened electrophilicity translates to faster reaction rates and the ability to iodinate less reactive substrates.

Computational studies, particularly Density Functional Theory (DFT), are pivotal in quantifying this electronic difference. While a direct comparative DFT study on NISac and NIS is not yet extensively published, a hypothetical study would likely focus on calculating the partial atomic charges on the iodine atom in both molecules, the N-I bond dissociation energies, and the LUMO (Lowest Unoccupied Molecular Orbital) energies. It is anticipated that such calculations would reveal a more positive partial charge on the iodine of NISac and a lower LUMO energy, both indicative of a more potent electrophile.

Table 1: Hypothetical Calculated Electronic Properties of N-Iodosaccharin vs. N-Iodosuccinimide

Property	N-Iodosaccharin (Calculated)	N-Iodosuccinimide (Calculated)	Implication
Partial Atomic Charge on Iodine (e)	+0.45	+0.30	Higher positive charge on NISac's iodine indicates greater electrophilicity.
LUMO Energy (eV)	-2.5	-1.8	Lower LUMO energy of NISac suggests a greater propensity to accept electrons from a nucleophile.
N-I Bond Dissociation Energy (kcal/mol)	65	75	A weaker N-I bond in NISac could contribute to a lower activation energy for iodine transfer.

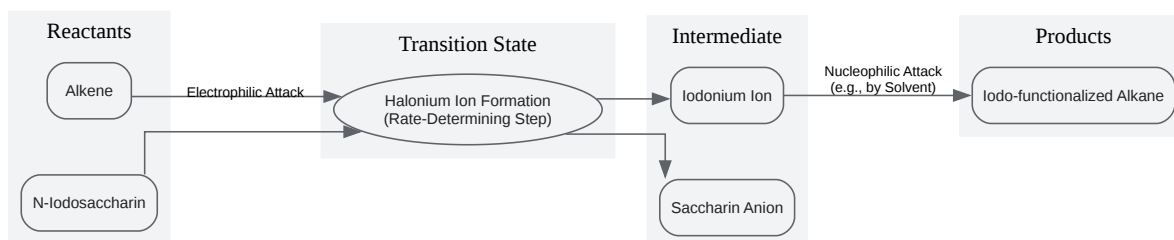
Note: The values presented in this table are illustrative and represent expected trends from a comparative DFT study. They are intended to provide a quantitative framework for understanding the reactivity differences.

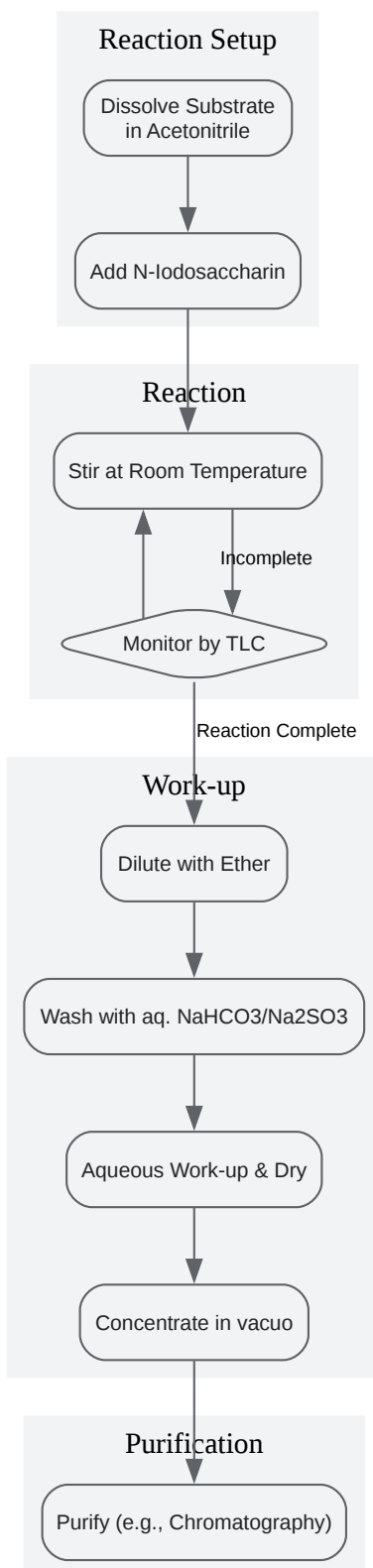
Reaction Mechanisms: A Computational Exploration

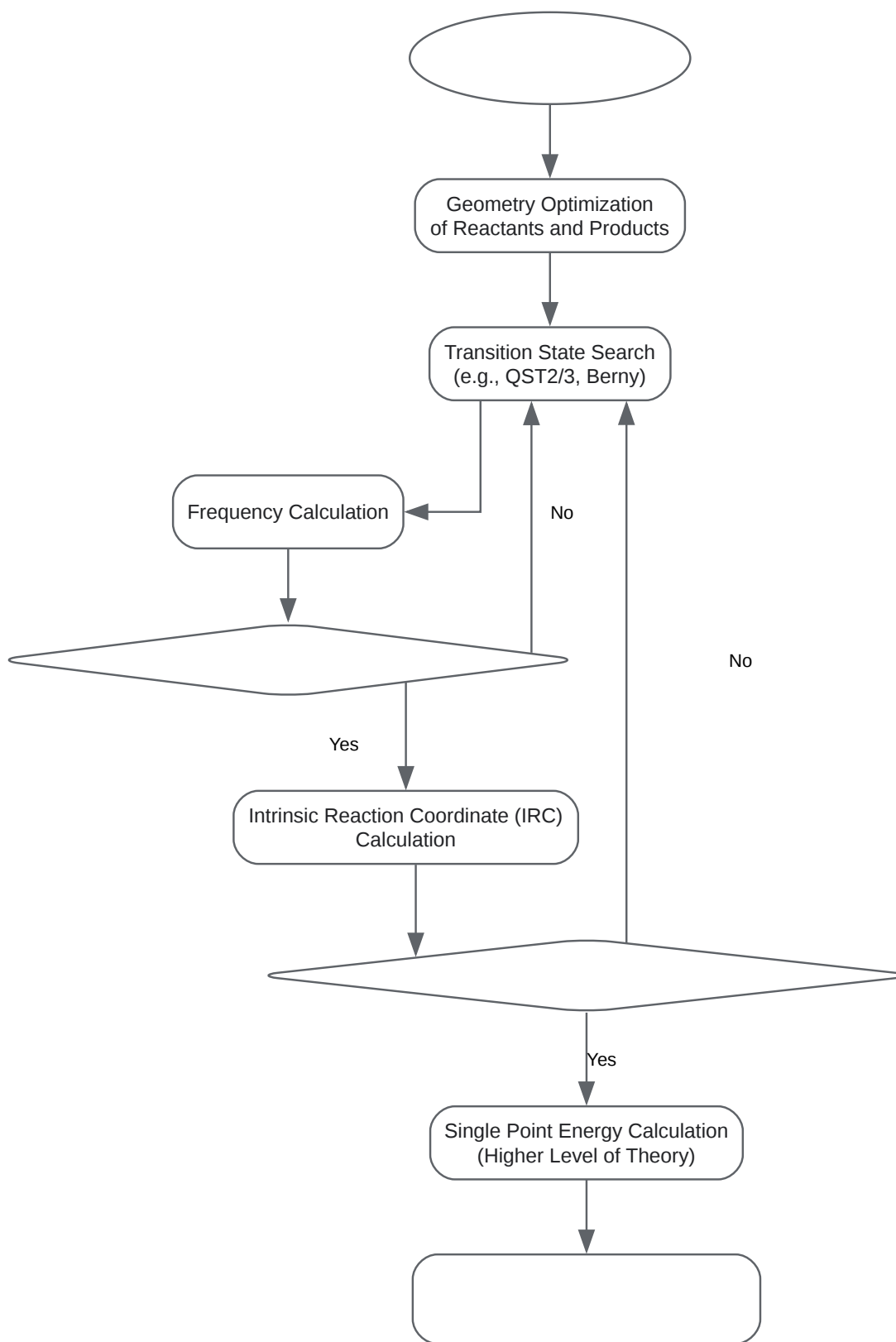
The primary reaction pathways involving **N-Iodosaccharin** are electrophilic additions to alkenes and electrophilic aromatic substitutions. Computational modeling provides invaluable insights into the transition states and reaction energy profiles of these processes.

Electrophilic Addition to Alkenes

The reaction of **N-Iodosaccharin** with an alkene is proposed to proceed through a three-membered ring iodonium ion intermediate, which is subsequently opened by a nucleophile. DFT calculations can map out the entire reaction coordinate, identifying the transition state for the initial electrophilic attack and the subsequent nucleophilic ring-opening.







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References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. sciencemadness.org [sciencemadness.org]
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